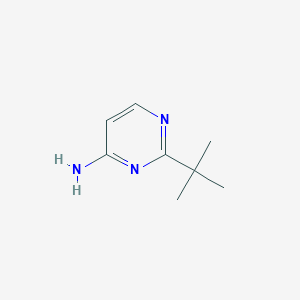

2-Tert-butylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Tert-butylpyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a mono-isotopic mass of 151.110947 Da .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include 2-Tert-butylpyrimidin-4-amine, often involves multiple steps starting from acyclic starting materials . For instance, a synthesis process could start from benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Aplicaciones Científicas De Investigación

Synthesis of New N-Arylpyrimidin-2-amine Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of new N-Arylpyrimidin-2-amine derivatives .

- Methods of Application : The synthesis involves the use of optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

- Results : The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

Inhibition of Mycobacterium tuberculosis bd oxidase

- Scientific Field : Medicinal Chemistry .

- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of thieno[3,2-d]pyrimidin-4-amines, which have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .

- Methods of Application : The synthesis and testing of these compounds involve a structure–activity-relationship (SAR) study of 13 compounds in three mycobacterial strains .

- Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203, a cytochrome bcc: aa3 (QcrB) inhibitor .

Asymmetric Synthesis of Amines Using Tert-butanesulfinamide

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the asymmetric synthesis of amines using tert-butanesulfinamide .

- Methods of Application : The synthesis involves three steps: (i) condensation of tert-butanesulfinamide with a carbonyl compound, (ii) nucleophile addition, and (iii) tert-butanesulfinyl group cleavage .

- Results : The process can be performed in 3–4 days and has been used for many different biological purposes, including click chemistry applications, diversity-oriented synthesis, the preparation of peptide isosteres, and the development of protease inhibitors as drug candidates and imaging agents .

Use as Pesticides, Anti-cancer Compounds, Worm Infections, and Autoimmune Diseases

- Scientific Field : Medicinal Chemistry .

- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of thieno[3,2-d]pyrimidin-4-amines, which have been found to have various applications such as pesticides, anti-cancer compounds, worm infections, and autoimmune diseases .

- Methods of Application : The synthesis and testing of these compounds involve a structure–activity-relationship (SAR) study .

- Results : The results of these studies are not specified in the source .

Asymmetric Synthesis of Amines Using Tert-butanesulfinamide

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the asymmetric synthesis of amines using tert-butanesulfinamide .

- Methods of Application : The synthesis involves three steps: (i) condensation of tert-butanesulfinamide with a carbonyl compound, (ii) nucleophile addition, and (iii) tert-butanesulfinyl group cleavage .

- Results : The process can be performed in 3–4 days and has been used for many different biological purposes, including click chemistry applications, diversity-oriented synthesis, the preparation of peptide isosteres, and the development of protease inhibitors as drug candidates and imaging agents .

Use as Pesticides, Anti-cancer Compounds, Worm Infections, and Autoimmune Diseases

- Scientific Field : Medicinal Chemistry .

- Application Summary : 2-Tert-butylpyrimidin-4-amine is used in the synthesis of thieno[3,2-d]pyrimidin-4-amines, which have been found to have various applications such as pesticides, anti-cancer compounds, worm infections, and autoimmune diseases .

- Methods of Application : The synthesis and testing of these compounds involve a structure–activity-relationship (SAR) study .

- Results : The results of these studies are not specified in the source .

Propiedades

IUPAC Name |

2-tert-butylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFVDJXZQAAJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552585 |

Source

|

| Record name | 2-tert-Butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylpyrimidin-4-amine | |

CAS RN |

114362-20-8 |

Source

|

| Record name | 2-tert-Butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)